REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:5])C=O.CN1[C:11]([OH:12])=[CH:10][CH:9]=[N:8]1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:5]1[N:2]([CH3:1])[N:8]=[CH:9][C:10]=1[CH:11]=[O:12]
|
Name
|
|
Quantity
|
2980 mg
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1O
|
Name
|
|
Quantity
|
7.46 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo and crude material
|
Type
|
EXTRACTION
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Details
|
The product was then extracted with ethyl acetate (2×25 ml)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (20 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NN1C)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |